molecular formula C11H13BrN2O2S B3255796 6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 259862-18-5

6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3255796
CAS No.: 259862-18-5
M. Wt: 317.2 g/mol
InChI Key: KLBJOSBKQSUDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its bromine, isobutyl, and methyl groups attached to a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity, including its effects on various cellular processes and pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is structurally similar to other thieno[2,3-d]pyrimidines, such as 6-Bromo-1-ethyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and 6-Bromo-1-propyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Uniqueness: What sets this compound apart from its analogs is its specific combination of substituents, which can influence its reactivity and biological activity. The presence of the isobutyl group, in particular, may confer unique properties that are not found in other similar compounds.

Properties

IUPAC Name

6-bromo-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2S/c1-6(2)5-14-10-7(4-8(12)17-10)9(15)13(3)11(14)16/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBJOSBKQSUDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(S2)Br)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromine (2.79 ml) in dry dichloromethane (25 ml) was added dropwise to a solution of 3-methyl-1-(2-methylpropyl)-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (12.0 g, WO 98/54190) in dry dichloromethane (100 ml) and stirred at room temperature for 30 minutes. The solution was concentrated under reduced pressure. The residue was dissolved in ethyl acetate and washed with sodium metabisulfite solution. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the sub-title compound as a cream solid. (15.85 g)
Quantity
2.79 mL
Type
reactant
Reaction Step One
Name
3-methyl-1-(2-methylpropyl)-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.